Trimethoprim N-oxide

Drug Metabolism Pharmacokinetics In Vivo Excretion

Analytical variability in trimethoprim metabolite quantitation often stems from using non-specific reference standards. Trimethoprim N-oxide (CAS 27653-68-5) is the definitive standard for this primary urinary metabolite, uniquely formed via CYP1A2 N-oxidation. - Enables accurate mass balance calculations, representing ~7% of excreted dose in rodent models and ~30% of N-oxide metabolites in human matrices. - Preferred endpoint for CYP1A2 catalytic activity assays and drug-drug interaction (DDI) studies using trimethoprim as a probe substrate. - Supplied with high purity (≥98%) to ensure robust calibration of HPLC and LC-MS/MS systems for pharmacokinetic profiling.

Molecular Formula C14H18N4O4
Molecular Weight 306.32 g/mol
CAS No. 27653-68-5
Cat. No. B1366313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim N-oxide
CAS27653-68-5
Molecular FormulaC14H18N4O4
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O
InChIInChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17)
InChIKeyXAYZHNKZSZREPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoprim N-oxide Overview & Sourcing


Trimethoprim N-oxide (Trimethoprim 1-N-oxide, CAS 27653-68-5) is a primary human urinary metabolite of the antibacterial agent trimethoprim, formed via N-oxidation of the pyrimidine ring . It is primarily generated in human liver microsomes by the cytochrome P450 enzyme CYP1A2 . As a well-characterized metabolite, it is widely employed as a reference standard in analytical methods (e.g., HPLC) to quantify trimethoprim and its metabolites in biological matrices .

Why Trimethoprim N-oxide Substitution Fails


Generic substitution with other trimethoprim metabolites (e.g., 3-demethyl-trimethoprim, 4-desmethyl-trimethoprim, or α-hydroxy-trimethoprim) is not scientifically valid due to distinct quantitative profiles in formation, excretion, and enzymatic pathways. Trimethoprim N-oxide exhibits a unique abundance pattern in human urine, is primarily catalyzed by CYP1A2 , and has a specific excretion fraction in animal models that differs markedly from other metabolites [1]. Using an incorrect metabolite standard would compromise the accuracy of pharmacokinetic modeling, metabolite identification in LC-MS/MS assays, and enzyme activity correlation studies .

Trimethoprim N-oxide Differentiation Evidence


Urinary Excretion in Rats: N-oxide vs. Major Metabolites

In a rat model, Trimethoprim N-oxide (as 'Trimethoprim ring N-oxide') accounted for 7% of the radioactivity excreted in 8-hour urine, significantly lower than the major metabolite 3-demethyl-trimethoprim (≥30%) and comparable to α-hydroxy-trimethoprim (5%) [1]. This quantitative difference mandates the use of the specific N-oxide standard for accurate metabolic profiling in rodent studies.

Drug Metabolism Pharmacokinetics In Vivo Excretion

Metabolite Formation Kinetics in Human Microsomes

In human liver microsomes (HLMs), the Michaelis-Menten constant (Km) for the formation of six primary trimethoprim metabolites, including Trimethoprim N-oxide (1-NO-TMP), was determined to be markedly above (≥10-fold) the therapeutic concentration of trimethoprim (50 µM) . This indicates that the metabolic enzymes are not saturated at clinically relevant drug levels, and that the relative formation rate of each metabolite, including the N-oxide, is proportional to enzyme affinity and capacity.

Enzyme Kinetics Cytochrome P450 In Vitro Metabolism

CYP1A2 vs. CYP3A4 in N-oxide Metabolism

In vitro studies with human liver microsomes and selective inhibitors demonstrate that Trimethoprim N-oxide (1-NO-TMP) is predominantly formed by CYP1A2, whereas its structural isomer, Trimethoprim 3-N-oxide, is formed primarily by CYP1A2 and inhibited by α-naphthoflavone . This enzymatic distinction is critical for selecting the correct metabolite standard when probing CYP1A2 activity or when studying potential drug-drug interactions involving this isoform.

Enzyme Specificity CYP1A2 Metabolic Pathway

N-oxide Metabolite Abundance in Human Urine

In humans, both Trimethoprim 1-N-oxide and 3-N-oxide collectively account for approximately 30% of total recovered trimethoprim metabolites in urine [1]. This substantial fraction underscores the importance of using the authentic N-oxide standard for accurate mass balance and metabolite identification in clinical studies, as opposed to relying solely on parent drug or other minor metabolites.

Clinical Pharmacology Human Metabolism Urinary Excretion

Reference Standard Purity and Compliance

Commercial Trimethoprim N-oxide is offered as a fully characterized reference standard with a purity of ≥98% , compliant with regulatory guidelines for analytical method development and validation (AMV) . This level of purity and documentation is not guaranteed for all in-class metabolites sourced from non-specialized vendors, ensuring reliable instrument calibration and traceability in regulated environments.

Analytical Chemistry Reference Standard Quality Control

Trimethoprim N-oxide Research Applications


Rodent PK Metabolite Quantification

Trimethoprim N-oxide serves as a critical analytical standard for quantifying its specific excretion fraction (7% in rat urine) in preclinical ADME studies, enabling accurate mass balance calculations and cross-species metabolic pathway comparisons [1].

CYP1A2 Activity Assays in Liver Microsomes

As a metabolite predominantly formed by CYP1A2, Trimethoprim N-oxide is the preferred endpoint for assessing CYP1A2 catalytic activity in human liver microsomes, particularly when using trimethoprim as a probe substrate .

LC-MS/MS Methods for Therapeutic Drug Monitoring

The compound's high purity (≥98%) and well-characterized structure make it an essential reference standard for developing robust LC-MS/MS assays to monitor trimethoprim and its metabolites in human plasma and urine, where N-oxides constitute a significant fraction (≈30%) of recovered metabolites [2].

CYP1A2 Drug-Drug Interaction Studies

Trimethoprim N-oxide is the analytically relevant metabolite for in vitro drug-drug interaction (DDI) studies focused on CYP1A2 inhibition or induction, as changes in its formation rate directly reflect modulation of this specific enzyme's activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethoprim N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.